Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C33H27Cl2NO5 and a molecular weight of 588.493 . This compound is part of a class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and esters under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: This can lead to the formation of tetrahydropyridine derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the furan ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
421580-75-8 |
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Molecular Formula |
C33H27Cl2NO5 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H27Cl2NO5/c1-20-29(32(37)39-18-22-9-5-3-6-10-22)31(28-16-15-27(41-28)25-17-24(34)13-14-26(25)35)30(21(2)36-20)33(38)40-19-23-11-7-4-8-12-23/h3-17,31,36H,18-19H2,1-2H3 |
InChI Key |
IPWQFKBZZJRKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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